2,4-Decadienoic acid, methyl ester, (2E,4E)-
Overview
Description
The compound "2,4-Decadienoic acid, methyl ester, (2E,4E)-" is a chemical of interest in the field of pheromone research. It is related to the pheromone components of various insects, such as the male dried bean beetle, Acanthoscelides obtectus, and the bark beetle Pityogenes chalcographus. These insects use such compounds for communication, particularly in mating behaviors .
Synthesis Analysis
The synthesis of related compounds has been achieved through various methods. For instance, the enantiomers of methyl (E)-2,4,5-tetradecatrienoate, a similar compound, were synthesized from 1-undecyn-3-ol using asymmetric acetylation catalyzed by lipase PS, followed by an ortho ester Claisen rearrangement to generate the chiral allenic system . Additionally, methyl (2E,4Z)-2,4-decadienoate, another related compound, has been synthesized using palladium-catalyzed Heck reaction or Claisen and Al2O3 catalyzed thermal rearrangements . Another synthesis approach for methyl (2E,4Z)-2,4-decadienoate involved a Wittig condensation between 1-hexanale and phosphonium salt of methyl 1-bromocrotonate .
Molecular Structure Analysis
The molecular structure of "2,4-Decadienoic acid, methyl ester, (2E,4E)-" features a decadienoate system, which is a chain of ten carbon atoms with two double bonds. The configuration of the double bonds as (2E,4E) indicates that they are in a trans configuration relative to each other. The synthesis of a similar β-amino acid derivative from D-glucose involved the generation of an E,E decadienoate system, which is indicative of the importance of the double bond configuration in such compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite complex and involve multiple steps. For example, the synthesis of the pheromone components includes steps such as asymmetric acetylation, Claisen rearrangement, and Heck reaction, which are all pivotal in constructing the desired molecular framework with the correct stereochemistry . The Wittig condensation used in another synthesis is a common reaction in organic chemistry for forming carbon-carbon double bonds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2,4-Decadienoic acid, methyl ester, (2E,4E)-" are not detailed in the provided papers, we can infer that the compound is likely to be a liquid at room temperature due to the presence of double bonds and ester functional group, which generally lower the melting point. The double bonds also suggest that the compound could be reactive in the presence of catalysts or under certain conditions, as seen in the synthesis methods described .
Scientific Research Applications
1. Natural Sources and Biosynthesis
2,4-Decadienoic acid, methyl ester, (2E,4E)-, as a part of the class of chemicals known as phthalic acid esters (PAEs), is synthesized and utilized extensively in various products to improve mechanical extensibility and flexibility. Studies have shown that PAEs are not only synthesized but may also occur naturally, being detected in plant and microorganism sources. The natural presence of PAEs, including 2,4-Decadienoic acid, methyl ester, (2E,4E)-, suggests potential biosynthesis in nature. It's worth noting that while these substances have been utilized for their beneficial properties, their entry into ecosystems could disrupt metabolic processes in certain plant, algal, and microbial communities (Huang et al., 2021).
2. Environmental Impact and Toxicity
The environmental impact of PAEs, which includes 2,4-Decadienoic acid, methyl ester, (2E,4E)-, has been extensively studied. Research indicates that these compounds, due to their various uses, properties, and toxicity levels, have different effects on aquatic organisms. For instance, lower carbon PAEs are known to adversely affect populations of fish and invertebrates. Understanding the chronic effects of these compounds is crucial for assessing their environmental impact and for regulatory purposes (Staples et al., 2011).
3. Applications in Chemical Engineering and Biotechnology
2,4-Decadienoic acid, methyl ester, (2E,4E)-, as part of the broader group of fatty acid esters, has potential applications in various fields. For example, in biopolymer research, fatty acid esters are used to create specific properties in biopolymers through chemical modification. These modifications can lead to the development of novel biopolymers with diverse applications ranging from drug delivery to antimicrobial agents. The research focuses on understanding the structure-property relationships of these compounds and optimizing their synthesis for specific applications (Petzold-Welcke et al., 2014).
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
methyl (2E,4E)-deca-2,4-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3/b8-7+,10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHSEXGIVSBRRK-XBLVEGMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884370 | |
Record name | 2,4-Decadienoic acid, methyl ester, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, yellowish liquid; light fatty note | |
Record name | Methyl (E)-2-(Z)-4-decadienoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
not soluble in water, soluble (in ethanol) | |
Record name | Methyl (E)-2-(Z)-4-decadienoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.917-0.923 | |
Record name | Methyl (E)-2-(Z)-4-decadienoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1182/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,4-Decadienoic acid, methyl ester, (2E,4E)- | |
CAS RN |
7328-33-8, 4493-42-9 | |
Record name | Methyl (2E,4E)-2,4-decadienoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7328-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,4-decadienoate, (2E,4E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007328338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Decadienoic acid, methyl ester, (2E,4E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Decadienoic acid, methyl ester, (2E,4E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (2E,4Z)-2,4-decadienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.535 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methyl (2E,4E)-2,4-decadienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 2,4-DECADIENOATE, (2E,4E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX7820P9JJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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